molecular formula C20H22N2O3 B2809457 Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate CAS No. 1797140-83-0

Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate

Cat. No. B2809457
CAS RN: 1797140-83-0
M. Wt: 338.407
InChI Key: BJVSQPZUCHFPDW-UHFFFAOYSA-N
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Description

“Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the design of a wide range of pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzoate ester group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s properties and biological activity .

Scientific Research Applications

Crystal Engineering and Phase Transition

Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate has been explored in the field of crystal engineering. A study by Johnstone et al. (2010) discusses the transformation of a high-Z′ structure under high pressure, indicating the compound's utility in studying molecular conformations and crystal packing.

Electropolymerization and Capacitive Behavior

The compound has been utilized in electropolymerization studies. Ates et al. (2015) synthesized and characterized this compound and investigated its polymerization on electrodes, revealing insights into its capacitive behavior and potential applications in supercapacitors and biosensors (Ates et al., 2015).

Radiochemistry and Imaging Agents

Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled derivatives of this compound, exploring its application as a positron emission tomography (PET) radiotracer for imaging in Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Molecular and Crystal Structure Analysis

The study of the molecular and crystal structure of zwitterionic derivatives of this compound has provided insights into hydrogen bonding and π–π stacking interactions, enhancing the understanding of molecular interactions in crystallography (Kumar et al., 2017).

Antibacterial Activity

The compound has been explored for its potential antibacterial properties. El-Haggar et al. (2015) synthesized novel derivatives and evaluated their effectiveness against various bacterial strains, contributing to the search for new antibacterial agents (El-Haggar et al., 2015).

Anti-Proliferative Agents in Cancer Research

Soni et al. (2015) designed and synthesized derivatives as potential anti-cancer agents, conducting a comprehensive study of their anti-proliferative activity, demonstrating the compound's relevance in cancer research (Soni et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use or biological activity of the compound. For instance, many pyrrolidine derivatives are used in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

methyl 4-[(1-phenylpyrrolidin-2-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-20(24)16-11-9-15(10-12-16)19(23)21-14-18-8-5-13-22(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSQPZUCHFPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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